molecular formula C8H18S2 B146182 sec-Butyl Disulfide CAS No. 5943-30-6

sec-Butyl Disulfide

Cat. No.: B146182
CAS No.: 5943-30-6
M. Wt: 178.4 g/mol
InChI Key: QTWKINKGAHTPFJ-UHFFFAOYSA-N
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Description

Di-sec-butyl disulfide is a natural product found in Ferula assa-foetida with data available.

Scientific Research Applications

Catalytic Reactions

Di-sec-butyl disulfide has been studied in the context of catalytic reactions. Arisawa and Yamaguchi (2003) described a rhodium-catalyzed disulfide exchange reaction involving di-sec-butyl disulfide, which facilitates the production of different disulfide compounds under varying conditions. This reaction demonstrates the potential of di-sec-butyl disulfide in catalytic processes and its ability to participate in the formation of new disulfide bonds (Arisawa & Yamaguchi, 2003).

Synthesis and Kinetics

The synthesis of di-sec-butyl disulfide itself is a subject of research. Hu Guo-qi (2014) conducted a kinetic study on the synthesis of di-sec-butyl disulfide from 2-chlorobutane and sodium disulfide. This research provides insights into the reaction mechanism and the factors influencing the synthesis efficiency, offering a deeper understanding of the chemical properties and synthesis kinetics of di-sec-butyl disulfide (Hu Guo-qi, 2014).

Sulfide Synthesis

Research by Alonso and Aragona (2003) on the synthesis of unsymmetrical dialkyl disulfides, including sec-butyl isopropyl disulfide, highlights the versatility of disulfide compounds like di-sec-butyl disulfide in producing a range of sulfide derivatives. These findings are significant for the development of new chemical entities and their potential applications in various fields (Alonso & Aragona, 2003).

Therapeutic Applications

In the realm of therapeutic applications, Armishaw et al. (2006) explored the role of disulfide bonds in the stability of bioactive peptides, specifically conotoxins. They developed selenoconotoxins, where cysteine residues in conotoxins were replaced by selenocysteine to form stable diselenide bonds, analogous to disulfide bonds in di-sec-butyl disulfide. This research opens avenues for the use of stable disulfide analogs in drug design and development (Armishaw et al., 2006).

Chemical and Biological Studies

Disulfides, including di-sec-butyl disulfide, are important in biological and chemical studies. Liang Zheng-yong (2011) demonstrated the use of disulfides in the synthesis of dialkyl disulfides, highlighting the role of di-sec-butyl disulfide in the creation of compounds with biological significance. Such research underlines the importance of disulfides in the understanding and manipulation of chemical and biological systems (Liang Zheng-yong, 2011).

Safety and Hazards

Di-sec-butyl disulfide is considered hazardous. It may cause respiratory irritation, serious eye irritation, and skin irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment . In case of contact with skin or eyes, it is recommended to wash off with soap and plenty of water .

Future Directions

Despite its numerous applications, the complete mechanism of action behind di-sec-butyl disulfide remains an intriguing mystery . Future research will likely focus on understanding this mechanism and exploring new applications for this compound.

Properties

IUPAC Name

2-(butan-2-yldisulfanyl)butane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18S2/c1-5-7(3)9-10-8(4)6-2/h7-8H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTWKINKGAHTPFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)SSC(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6044698
Record name Dibutan-2-yl disulfide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear colourless liquid; Strong sulphureous aroma
Record name di-sec-Butyl disulfide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1911/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Practically insoluble or insoluble in water, Soluble (in ethanol)
Record name di-sec-Butyl disulfide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1911/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.942-0.954 (20°)
Record name di-sec-Butyl disulfide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1911/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

5943-30-6
Record name sec-Butyl disulfide
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Record name Di-sec-butyl disulfide
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disulfide, bis(1-methylpropyl)
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Record name Dibutan-2-yl disulfide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(sec-butyl) disulphide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.184
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Record name DI-SEC-BUTYL DISULFIDE
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Synthesis routes and methods

Procedure details

A solution of 150 μg of LL-E33288γ1 -I in 1 ml of acetonitrile was treated with 50 μl of a 1 μmole/ml solution of 1-methyl-1-propyl mercaptan. After 2 hours, the reaction was complete, giving the desired 1-methyl-1-propyl disulfide of LL-E33288γ1 -I.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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